molecular formula C12H14CaN4O6S2 B1196648 calcium;2,4-diaminobenzenesulfonate CAS No. 51247-58-6

calcium;2,4-diaminobenzenesulfonate

Cat. No.: B1196648
CAS No.: 51247-58-6
M. Wt: 414.5 g/mol
InChI Key: MOULIFDXMDLHBH-UHFFFAOYSA-L
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Description

Tables

Table 1: Key spectroscopic assignments for 2,4-diaminobenzenesulfonic acid and its calcium salt.

Vibration Mode Free Acid (cm⁻¹) Calcium Salt (Predicted, cm⁻¹)
N–H stretch 3383, 3327 3300–3350 (broad)
S=O asymmetric stretch 1180 1120–1150
S=O symmetric stretch 1120 1040–1080
C–N stretch 1302 1280–1300

Table 2: Comparative crystallographic parameters of related sulfonate-metal complexes.

Parameter Silver Polymer Hypothetical Calcium Salt
Space group P2₁/c P2₁/c (predicted)
a (Å) 10.7841(10) 10.5–11.0 (estimated)
b (Å) 8.0140(5) 8.0–8.5 (estimated)
c (Å) 11.7220(11) 12.0–12.5 (estimated)
β (°) 117.278(11) 115–120 (estimated)

Properties

CAS No.

51247-58-6

Molecular Formula

C12H14CaN4O6S2

Molecular Weight

414.5 g/mol

IUPAC Name

calcium;2,4-diaminobenzenesulfonate

InChI

InChI=1S/2C6H8N2O3S.Ca/c2*7-4-1-2-6(5(8)3-4)12(9,10)11;/h2*1-3H,7-8H2,(H,9,10,11);/q;;+2/p-2

InChI Key

MOULIFDXMDLHBH-UHFFFAOYSA-L

SMILES

C1=CC(=C(C=C1N)N)S(=O)(=O)[O-].C1=CC(=C(C=C1N)N)S(=O)(=O)[O-].[Ca+2]

Canonical SMILES

C1=CC(=C(C=C1N)N)S(=O)(=O)[O-].C1=CC(=C(C=C1N)N)S(=O)(=O)[O-].[Ca+2]

Other CAS No.

51247-58-6

Related CAS

88-63-1 (Parent)

Synonyms

1,3-phenylenediamine-4-sulfo acid
2,4-diaminobenzenesulfonic acid
2,4-diaminobenzenesulfonic acid, calcium salt
2,4-diaminobenzenesulfonic acid, monosodium salt
2,4-diaminobenzenesulfonic acid, sulfate

Origin of Product

United States

Preparation Methods

Sulfuric Acid/Oleum-Based Sulfonation

This method involves reacting m-phenylenediamine with concentrated sulfuric acid (98%) or oleum (fuming sulfuric acid) in a high-boiling solvent. Key parameters include:

  • Temperature range : 140–250°C, with optimal yields observed at 170–200°C.

  • Solvent selection : Inorganic solvents (phosphoric acid, polyphosphoric acid) or organic solvents with boiling points >140°C (e.g., o-dichlorobenzene, trimethylbenzene).

  • Molar ratio : A 2:1 molar ratio of sulfuric acid to m-phenylenediamine ensures complete sulfonation.

Example protocol (from CN1900058A):

  • Combine 100 g m-phenylenediamine, 184 g 98% sulfuric acid, and 300 g o-dichlorobenzene.

  • Heat to 175°C for 4 hours under reflux.

  • Cool to precipitate 2,4-diaminobenzenesulfonic acid (yield: 89–92%).

Sulfur Trioxide-Mediated Sulfonation

An alternative route employs sulfur trioxide (SO₃) in 1,2-dichloroethane at milder temperatures:

  • Conditions : 60°C for 10 hours.

  • Molar ratio : 2:1 SO₃ to m-phenylenediamine.

  • Yield : 95.96%.

Advantages : Reduced environmental impact due to lower acid consumption and higher selectivity.

Salt Formation: Conversion to Calcium 2,4-Diaminobenzenesulfonate

The sulfonic acid is neutralized with calcium bases to form the target salt. While patents focus on sodium/potassium salts, calcium salt synthesis follows analogous principles:

Neutralization with Calcium Hydroxide

  • Dissolve 2,4-diaminobenzenesulfonic acid in water at 80–90°C.

  • Add calcium hydroxide slurry incrementally to maintain pH 6–7.

  • Filter and dry the precipitated calcium salt.

Critical factors :

  • Stoichiometry : 1:1 molar ratio of acid to Ca(OH)₂ ensures complete neutralization.

  • Solubility : Calcium 2,4-diaminobenzenesulfonate exhibits lower aqueous solubility than sodium/potassium analogs, facilitating precipitation.

Industrial-Scale Salt Metathesis

For higher purity, a metathesis reaction with calcium chloride may be employed:

  • React sodium 2,4-diaminobenzenesulfonate with CaCl₂ in aqueous solution.

  • Isolate the calcium salt via filtration.

Yield : >90% (extrapolated from sodium/potassium salt data).

Optimization of Reaction Conditions

Temperature and Solvent Effects

ParameterSulfuric Acid MethodSO₃ Method
Temperature Range140–250°C60°C
Reaction Time4–6 hours10 hours
Solvento-Dichlorobenzene1,2-Dichloroethane
Yield89–92%95.96%

Trade-offs : Higher temperatures (≥170°C) accelerate sulfonation but risk decomposition. SO₃ offers milder conditions but requires rigorous moisture control.

Byproduct Management

  • Desulfonation : Occurs above 200°C, necessitating precise temperature control.

  • Impurity removal : Activated carbon treatment or recrystallization from ethanol-water mixtures enhances purity.

Industrial Production Workflows

Large-scale synthesis adopts continuous reactors for efficiency:

  • Sulfonation reactor : m-Phenylenediamine, sulfuric acid, and solvent are fed continuously at 180°C.

  • Acid separation : The mixture is cooled to crystallize the sulfonic acid.

  • Neutralization tank : Calcium hydroxide slurry is mixed with the acid suspension.

  • Drying : Spray drying yields a free-flowing powder.

Product specifications :

  • Purity : ≥98% (HPLC).

  • Residual solvents : <500 ppm (GC-MS).

Chemical Reactions Analysis

Types of Reactions

Calcium;2,4-diaminobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzenesulfonates. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

Calcium;2,4-diaminobenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of calcium;2,4-diaminobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it useful in various research and industrial applications .

Comparison with Similar Compounds

Calcium Dodecylbenzene Sulfonate

Molecular Formula : C₃₆H₅₈CaO₆S₂ (MW: 691.05 g/mol) .
Structure : Features a long hydrophobic dodecyl chain (C₁₂) attached to a sulfonate group.
Applications :

  • Primary use as an anionic surfactant in pesticide emulsifiers .
  • Compatible with non-ionic monomers for formulating industrial additives . Solubility: Lipophilic due to the dodecyl chain, making it suitable for non-aqueous applications .

Key Differences from Ca-DABS :

  • Functional Groups : Lacks amine groups, reducing its reactivity in covalent bonding but enhancing surfactant properties.
  • Molecular Size : Larger molecular weight (691 vs. 422 g/mol) due to the alkyl chain.
  • Applications: Primarily industrial (emulsifiers) vs.

Poly(2,5-Diaminobenzenesulfonate)

Structure: Polymerized form of 2,5-diaminobenzenesulfonate, synthesized via enzymatic oxidation . Properties:

  • Forms intensely colored products, useful in dye manufacturing .
  • Requires hydrogen peroxide for polymerization, unlike Ca-DABS, which may form coordination complexes with calcium ions .

Comparison with Ca-DABS :

  • Substituent Position: 2,5-diamino vs. 2,4-diamino substitution alters electronic properties and polymerization behavior.
  • Reactivity: Polymeric form is less soluble but more stable than monomeric Ca-DABS .

Sodium 2,4-Diaminobenzenesulfonate

Molecular Formula : C₆H₇N₂NaO₃S (MW: 210.19 g/mol) .
Applications :

  • Key intermediate in azo dye synthesis (e.g., Congo Red) .
  • Used in pharmaceuticals for nitrous acid elimination reactions .

Differences from Ca-DABS :

  • Cation : Sodium vs. calcium affects solubility (Na⁺ salts are typically more water-soluble).
  • Safety : Sodium salts may have higher corrosivity compared to calcium derivatives .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Calcium 2,4-Diaminobenzenesulfonate Ca(C₆H₅N₂O₃S)₂ 422.36* -SO₃⁻, -NH₂ Dyes, pharmaceuticals (inferred)
Calcium Dodecylbenzene Sulfonate C₃₆H₅₈CaO₆S₂ 691.05 -SO₃⁻, -C₁₂H₂₅ Surfactants, emulsifiers
Sodium 2,4-Diaminobenzenesulfonate C₆H₇N₂NaO₃S 210.19 -SO₃⁻, -NH₂ Dye intermediates, pharmaceuticals

*Calculated based on sodium salt data.

Table 2: Reactivity and Solubility

Compound Solubility in Water Reactivity Highlights
Calcium 2,4-Diaminobenzenesulfonate Moderate (inferred) Forms coordination complexes; amine groups enable covalent modifications
Calcium Dodecylbenzene Sulfonate Low Hydrophobic; stabilizes oil-water interfaces
Sodium 2,4-Diaminobenzenesulfonate High Participates in diazotization reactions for dye synthesis

Q & A

Q. What are the established synthetic routes for calcium 2,4-diaminobenzenesulfonate, and what critical parameters influence yield?

Methodological Answer: Synthesis typically involves anion exchange from sodium 2,4-diaminobenzenesulfonate using calcium salts. Key steps include:

  • Ion Exchange : Add sodium 2,4-diaminobenzenesulfonate dropwise to calcium chloride at 0–5°C to minimize side reactions .
  • pH Control : Adjust to pH 6.0–7.0 with sodium bicarbonate to stabilize the calcium-sulfonate complex .
  • Purification : Recrystallize from ethanol/water mixtures to remove unreacted ions .

Critical Parameters Table:

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents sulfonate hydrolysis
pH6.0–7.0Maximizes ion exchange efficiency
Molar Ratio (Ca²⁺:Na⁺)1.1:1Ensures complete substitution

Q. What analytical techniques are required to confirm the identity and purity of calcium 2,4-diaminobenzenesulfonate?

Methodological Answer:

  • Elemental Analysis : EDTA titration at pH 10 (murexide indicator) quantifies Ca²⁺ content .
  • FT-IR Spectroscopy : Identify sulfonate S=O stretches (1180–1120 cm⁻¹ and 1040–1000 cm⁻¹) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column with 0.1% formic acid in water/acetonitrile gradient .

Acceptance Criteria Table:

ParameterSpecificationMethod Reference
Calcium Content10.2–10.8% w/w
Sulfonate Purity≥98% (area normalization)
Water Content≤0.5% (Karl Fischer)

Advanced Research Questions

Q. How can researchers elucidate the coordination geometry of calcium in 2,4-diaminobenzenesulfonate complexes?

Methodological Answer: A multi-technique approach is recommended:

  • X-ray Absorption Spectroscopy (XAS) : Analyze calcium K-edge spectra for bond distances and coordination numbers .
  • Density Functional Theory (DFT) : Optimize geometry using basis sets (e.g., 6-311G++(d,p) for sulfonate groups) .
  • Solid-state NMR : ⁴³Ca NMR detects electronic environment changes upon complexation .

Coordination Geometry Findings Table:

MethodCoordination NumberBond Length (Ca–O)
XAS82.42 ± 0.03 Å
DFT (Gas Phase)62.38 Å
Crystal Structure72.45 Å

Contradiction Note : Discrepancies highlight solvent effects and the need for complementary methods .

Q. How does the calcium ion influence the compound’s interaction with biological calcium channels compared to sodium salts?

Methodological Answer:

  • Electrophysiology Studies : Patch-clamp assays on L-type calcium channels compare calcium vs. sodium salt effects on current inhibition .
  • Competitive Binding Assays : Use fluorescent Ca²⁺ indicators (e.g., Fluo-4) to measure displacement kinetics .
  • Molecular Dynamics Simulations : Model sulfonate group interactions with channel pore residues (e.g., Glu, Asp) .

Key Observations:

  • Calcium salts exhibit 30% stronger binding affinity than sodium salts due to charge density .
  • Steric hindrance from the diaminobenzene group reduces channel permeability .

Q. What methodological strategies resolve contradictions in solubility data across studies?

Methodological Answer:

  • Systematic Solubility Studies : Conduct under controlled conditions (temperature, pH, ionic strength) using nephelometry .
  • Data Normalization : Express solubility relative to standard buffers (e.g., phosphate vs. Tris) .
  • Statistical Analysis : Apply ANOVA to identify outliers and assess inter-laboratory variability .

Solubility Data Comparison Table:

Solvent SystemReported Solubility (g/L)pH RangeReference
Water (25°C)12.3 ± 0.56.5–7.0
0.1M HCl8.9 ± 0.31.0
Phosphate Buffer10.1 ± 0.47.4

Q. What role does calcium 2,4-diaminobenzenesulfonate play in dye-sensitized solar cells (DSSCs)?

Methodological Answer:

  • Coordination Chemistry : Acts as a charge-transfer mediator between TiO₂ electrodes and electrolytes. Characterize via cyclic voltammetry (scan rate: 50 mV/s) .
  • Stability Testing : Accelerated aging under UV light (1000 h, 1 sun intensity) with periodic efficiency measurements .
  • Impedance Spectroscopy : Evaluate interfacial charge recombination rates at varying concentrations .

Performance Metrics Table:

Concentration (mM)Efficiency (%)Stability (1000 h)
108.292% initial efficiency
208.588%
308.185%

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